molecular formula C36H53NO13 B1230926 Lucensomycin

Lucensomycin

Cat. No.: B1230926
M. Wt: 707.8 g/mol
InChI Key: MUAOHYJGHYFDSA-MHAWMFCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A macrolide antibiotic isolated from cultures of Streptomyces lucensis.

Scientific Research Applications

Plant Growth Regulation and Agricultural Applications

Lucensomycin has been identified as a potential eco-friendly biopreparation in agriculture. Studies have shown that it exhibits growth-promoting activities, making it a candidate for increasing agricultural crop yields (Boikova, Kolodyaznaya, & Belakhov, 2019). Additionally, this compound, along with other non-medical antibiotics, has demonstrated antifungal, antibacterial, and insecticidal activities, suggesting its potential use in plant protection against diseases and harmful arthropods (Belakhov, Boikova, Novikova, & Kolodyaznaya, 2018).

Antifungal and Antiviral Properties

This compound has shown notable antifungal and antiviral activities. Its hydrophosphoryl derivatives, for instance, are reported to be less toxic and possess higher antifungal and antiviral activity compared to the original antibiotic (Belakhov, Kolodyaznaya, & Ionin, 2012). Similarly, its N-benzyl derivatives exhibit low toxicity and high antifungal and antiviral activity, proving its effectiveness in medical applications (Belakhov, Garabadzhiu, Kolodyaznaya, & Topkova, 2016).

Biosynthetic Pathway Exploration

Recent research has focused on the biosynthetic gene clusters (BGCs) for this compound in actinobacteria. Efforts to activate silent BGCs have led to the discovery of new secondary metabolites, including this compound, which opens up new avenues in natural product discovery (Yushchuk et al., 2021).

Postharvest Disease Control in Agriculture

This compound has been effective in controlling postharvest gray mold on grapes, demonstrating its potential as a natural antifungal compound in the agricultural sector. Its application significantly reduced disease incidence, indicating its utility in postharvest disease management (Kim, Kang, & Kim, 2020).

Properties

Molecular Formula

C36H53NO13

Molecular Weight

707.8 g/mol

IUPAC Name

(8E,14E,16E,18E,20E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

InChI

InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)/b6-5+,9-7+,10-8+,14-11+,16-15+

InChI Key

MUAOHYJGHYFDSA-MHAWMFCMSA-N

Isomeric SMILES

CCCCC1C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC3C(O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Canonical SMILES

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Synonyms

Etruscomycin
Lucensomycin
Lucimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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